molecular formula C21H24BNO4 B13348527 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13348527
M. Wt: 365.2 g/mol
InChI Key: DKBSGNZIZICRHG-UHFFFAOYSA-N
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Description

2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core with a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoisoquinoline core or the dioxaborolane group.

    Substitution: The compound can undergo substitution reactions, particularly at the boron center, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the boron center .

Scientific Research Applications

2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The benzoisoquinoline core can interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its combination of a benzoisoquinoline core with a boron-containing dioxaborolane group.

Properties

Molecular Formula

C21H24BNO4

Molecular Weight

365.2 g/mol

IUPAC Name

2-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C21H24BNO4/c1-6-12-23-18(24)14-9-7-8-13-16(11-10-15(17(13)14)19(23)25)22-26-20(2,3)21(4,5)27-22/h7-11H,6,12H2,1-5H3

InChI Key

DKBSGNZIZICRHG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCC

Origin of Product

United States

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